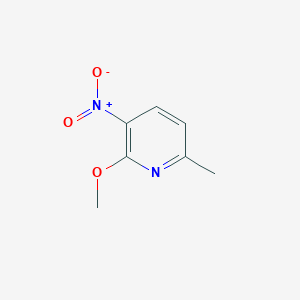

2-Methoxy-6-methyl-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

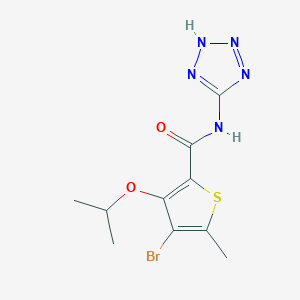

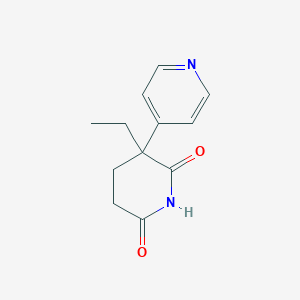

2-Methoxy-6-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methyl-3-nitropyridine is represented by the linear formula C7H8N2O3 . Further structural and vibrational assignments have been investigated using density functional theory (DFT) .科学的研究の応用

Synthesis of Heterocyclic Compounds

2-Methoxy-6-methyl-3-nitropyridine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many pharmaceuticals and their diverse biological activities . The nitropyridine core can undergo various reactions, including substitution and coupling reactions, to yield complex structures that are valuable in medicinal chemistry.

Non-Linear Optical Materials

The compound exhibits properties that make it suitable for use in non-linear optical (NLO) materials . NLO materials are crucial for the development of new optical devices, such as modulators and switches, which have applications in telecommunications and information processing.

Pharmaceutical Research

In pharmaceutical research, 2-Methoxy-6-methyl-3-nitropyridine can be used to synthesize intermediates that are key in developing new drugs . Its derivatives may exhibit antimicrobial, antifungal, or antibacterial properties, making them valuable for drug discovery.

Agrochemical Synthesis

This compound can also be used in the synthesis of agrochemicals. The nitropyridine moiety is a common feature in molecules designed for plant protection and growth regulation, providing a pathway to create new agrochemical agents .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 2-Methoxy-6-methyl-3-nitropyridine is involved in various chemical reactions that produce fine chemicals. These reactions include but are not limited to Suzuki and Negishi couplings, which are pivotal in constructing carbon-carbon bonds .

Charge Transfer Complexes

The compound’s structure allows for the formation of charge transfer complexes. These complexes are studied for their electronic properties and can be applied in the design of molecular electronics and sensors .

作用機序

Safety and Hazards

将来の方向性

Nitropyridines have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . They have also been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This suggests potential future directions for the use of 2-Methoxy-6-methyl-3-nitropyridine in similar reactions.

特性

IUPAC Name |

2-methoxy-6-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDZEAXDQIARMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548690 |

Source

|

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methyl-3-nitropyridine | |

CAS RN |

112163-03-8 |

Source

|

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)